![molecular formula C12H15BrFNO2 B1376032 tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate CAS No. 1260804-94-1](/img/structure/B1376032.png)
tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate
Overview
Description
Tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate is an organofluorine compound that is a member of the carbamate family. It is a colorless, odorless, and crystalline solid with a melting point of 94°C. This compound has a wide range of applications in scientific research and is used in a variety of laboratory experiments. It is also used as a catalyst in organic synthesis.
Scientific Research Applications
Organic Synthesis: Building Block for Heterocyclic Compounds
This compound serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds. The presence of a bromo and a fluoro substituent on the aromatic ring makes it a suitable candidate for various cross-coupling reactions, such as Suzuki and Stille couplings . These reactions are pivotal in creating complex molecules for pharmaceuticals and agrochemicals.
Medicinal Chemistry: Anticancer Agent Precursor
In medicinal chemistry, the tert-butyl carbamate (BOC) group is often used to protect amines during the synthesis of drug molecules. The specific structure of tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate could be utilized in the design and synthesis of novel anticancer agents. Its derivatives have been explored for their antiproliferative activity against various cancer cell lines .
properties
IUPAC Name |
tert-butyl N-(4-bromo-2-fluoro-5-methylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-7-5-10(9(14)6-8(7)13)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFPREVEXKRZQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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